sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
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Overview
Description
“Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate” is a complex organic compound that features a combination of azido, sulfonate, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonate groups, and the attachment of the azidopropylamino and other functional groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing products.
Reduction: The azido group can be reduced to an amine.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitroso or nitro compounds, while reduction may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biology, the compound may be used as a probe or marker due to its fluorescent properties. The sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, which could be useful in drug design.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole and sulfonate groups may also play roles in its activity by influencing its solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Sodium;1-[6-(3-aminopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- Sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both azido and sulfonate groups, along with the indole core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C35H43N6NaO7S2 |
---|---|
Molecular Weight |
746.9 g/mol |
IUPAC Name |
sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H44N6O7S2.Na/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
OCCGJERHFSRPEN-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
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